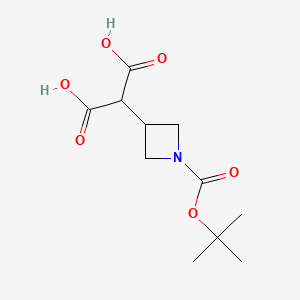

trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is a potent biomedical compound that has garnered attention in the field of nicotine addiction research. It serves as a breakthrough tool for studying nicotine-related conditions and their associated pathological mechanisms .

Synthesis Analysis

The synthesis of this compound involves several steps, including the acetylation of cotinine (a nicotine metabolite) and subsequent benzoylation. The final product is a bromide salt of the glucuronide ester of cotinine. Detailed synthetic pathways and reaction conditions are documented in scientific literature .

Molecular Structure Analysis

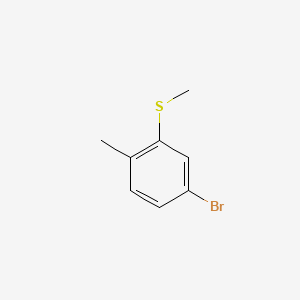

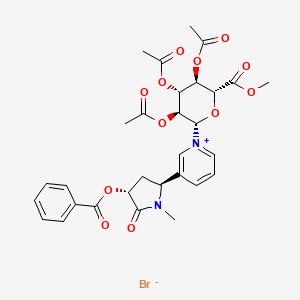

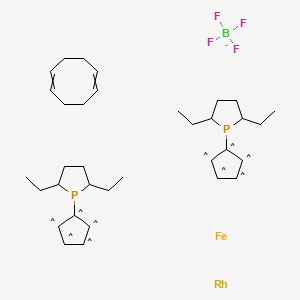

The molecular formula of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is C30H33BrN2O12 , with a molecular weight of approximately 693.49 g/mol. Its structure comprises a pyridinium ring, a benzoyloxy group, and multiple acetyl groups attached to the glucuronide moiety. The precise arrangement of atoms can be visualized using molecular modeling software .

Chemical Reactions Analysis

This compound exhibits intriguing chemical reactivity due to its functional groups. It participates in ester hydrolysis, potentially releasing cotinine and glucuronic acid. Additionally, it may undergo nucleophilic substitution reactions at the bromide site. Researchers have explored its reactivity in various contexts .

科学的研究の応用

Metabolite Characterization and Synthesis

- The synthesis and characterization of nicotine metabolites, specifically focusing on glucuronide conjugates of cotinine, have been critical in identifying major nicotine metabolites in smokers' urine. The reaction of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate with (S)-(-)-cotinine has been described to afford the fully protected conjugate as the bromide salt, highlighting the role of glucuronidation in nicotine metabolism (Caldwell et al., 1992).

Analytical Applications

- The compound has found application in the development of analytical methods for assessing tobacco consumption. By studying cotinine and its metabolites, including glucuronide conjugates, researchers have been able to trace nicotine exposure and understand the stability of these biomarkers in sewage, which is essential for wastewater-based epidemiology (Rodríguez-Álvarez et al., 2014).

Pharmacological Studies

- In pharmacological research, the synthesis of glycyrrhetinic acid glycoside/glucuronide derivatives using similar compounds as starting points has been explored for defining structure-activity relationships of glycoside/glucuronide triterpenes (Ruiz et al., 2009). This approach provides insights into the potential therapeutic applications of such compounds.

Biomarker Development

- The compound's utility extends to the development of biomarkers for tobacco smoke exposure. Studies have indicated that cotinine and trans-3'-hydroxycotinine conjugated with glucuronic acid can serve as effective biomarkers, offering a reliable means of assessing exposure to tobacco smoke constituents (Kedziora et al., 2007).

Environmental Health Monitoring

- Assessing the impact of the sewer system on the stability of tobacco and alcohol biomarkers for wastewater-based epidemiology has also been a significant area of application. The stability of cotinine and trans-3'-hydroxycotinine in sewer conditions underscores their utility in estimating tobacco consumption at the community level (Banks et al., 2018).

特性

IUPAC Name |

methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[(2S,4R)-4-benzoyloxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N2O12.BrH/c1-16(33)40-23-24(41-17(2)34)26(30(38)39-5)44-28(25(23)42-18(3)35)32-13-9-12-20(15-32)21-14-22(27(36)31(21)4)43-29(37)19-10-7-6-8-11-19;/h6-13,15,21-26,28H,14H2,1-5H3;1H/q+1;/p-1/t21-,22+,23+,24+,25-,26+,28-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPUKFPHPAWMEP-QQVAJBBCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)[N+]2=CC=CC(=C2)C3CC(C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)[N+]2=CC=CC(=C2)[C@@H]3C[C@H](C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33BrN2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747068 |

Source

|

| Record name | 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide | |

CAS RN |

146490-58-6 |

Source

|

| Record name | 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)

![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)